3,3,7,7-tetraethyl-2-imino-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,7,7-Tetraethyl-2-imino-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one is a complex organic compound with the molecular formula C₁₃H₂₂N₄O. This compound is characterized by its unique imidazo[1,2-c]imidazolidin-5-one core structure, which is substituted with ethyl groups at positions 3, 3, 7, and 7, and an imino group at position 2. The compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,7-tetraethyl-2-imino-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,3,7,7-Tetraethyl-2-imino-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the imino group.
Substitution: The ethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
3,3,7,7-Tetraethyl-2-imino-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3,7,7-tetraethyl-2-imino-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one involves its interaction with specific molecular targets. The imino group and the imidazo[1,2-c]imidazolidin-5-one core structure play crucial roles in its activity. The compound can bind to enzymes, receptors, or other proteins, modulating their function and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Imino-3,3,7,7-tetramethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one
- 3,3,7,7-Tetramethyl-2-imino-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one
Uniqueness
3,3,7,7-Tetraethyl-2-imino-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one is unique due to its specific ethyl substitutions at positions 3, 3, 7, and 7
Properties
Molecular Formula |
C13H22N4O |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
3,3,7,7-tetraethyl-2-imino-6H-imidazo[1,5-a]imidazol-5-one |
InChI |
InChI=1S/C13H22N4O/c1-5-12(6-2)10-15-9(14)13(7-3,8-4)17(10)11(18)16-12/h14H,5-8H2,1-4H3,(H,16,18) |
InChI Key |
GDCVIFYBIOMXBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=N)N=C2N1C(=O)NC2(CC)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.